Product packaging for 2-Ethyl-6-methoxy-1H-indole(Cat. No.:)

2-Ethyl-6-methoxy-1H-indole

Cat. No.: B8496005
M. Wt: 175.23 g/mol
InChI Key: RYAQCNHJMANEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-6-methoxy-1H-indole is a synthetically designed indole derivative of significant interest in medicinal chemistry and drug discovery research. Indole derivatives are recognized as privileged scaffolds due to their diverse biological activities and ability to interact with a wide range of biological macromolecules . The specific substitution pattern of the 2-ethyl and 6-methoxy groups on the indole nucleus is a key structural feature for researchers investigating structure-activity relationships (SAR), particularly in the development of novel antitubulin and antiproliferative agents . Studies on structurally similar 6-methoxy-indole compounds have demonstrated promising antifungal activity against human pathogens such as Candida albicans and Aspergillus niger, suggesting a potential research application for this compound in developing new antifungal strategies . Furthermore, indole-based compounds are extensively explored in oncology research for their ability to inhibit tubulin polymerization, a key mechanism for disrupting cell division in cancer cells . The structural motifs present in this compound make it a valuable building block for synthesizing more complex molecules and a candidate for profiling in various biological assays. This product is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant scientific literature for comprehensive safety and handling data before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B8496005 2-Ethyl-6-methoxy-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

2-ethyl-6-methoxy-1H-indole

InChI

InChI=1S/C11H13NO/c1-3-9-6-8-4-5-10(13-2)7-11(8)12-9/h4-7,12H,3H2,1-2H3

InChI Key

RYAQCNHJMANEED-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N1)C=C(C=C2)OC

Origin of Product

United States

Synthetic Methodologies for 2 Ethyl 6 Methoxy 1h Indole

Established Synthetic Routes to 2-Ethyl-6-methoxy-1H-indole

Among the diverse methods for indole (B1671886) synthesis, certain routes rely on the intramolecular cyclization of specifically designed acyclic precursors. One such conceptual approach involves the use of carbamic acid derivatives to control reactivity and guide the formation of the indole ring.

The use of a carbamate (B1207046) group on the aniline (B41778) nitrogen can serve multiple roles in a synthetic sequence. It can act as a protecting group, a directing group for ortho-functionalization, or be part of the cyclizing moiety itself. Although less common than classical methods, a strategy involving the cyclization of a carbamic acid derivative offers a potential route to this compound.

The key precursor for this approach would be a suitably substituted phenylcarbamic acid derivative derived from 4-methoxyaniline. The synthesis begins with the protection of the amino group of 4-methoxyaniline as a carbamate, for instance, a tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) derivative. This is typically achieved by reacting 4-methoxyaniline with an appropriate chloroformate (e.g., di-tert-butyl dicarbonate (B1257347) or benzyl (B1604629) chloroformate) under basic conditions.

Once the nitrogen is protected, the next crucial step is the introduction of a four-carbon chain at the ortho position to the carbamate group. A powerful strategy for this is Directed ortho Metalation (DoM). The carbamate group is a strong directed metalation group (DMG), facilitating the deprotonation of the adjacent ortho-position by a strong base like sec-butyllithium (B1581126) or tert-butyllithium. nih.govacs.orgsemanticscholar.org The resulting lithiated species can then react with an appropriate electrophile to install the required side chain. For the synthesis of the 2-ethyl derivative, a plausible electrophile would be a protected form of 2-oxobutanal or a related four-carbon synthon that can be converted into the ethyl-substituted side chain necessary for cyclization.

Following the synthesis of the ortho-functionalized phenylcarbamic acid derivative, the next step is the intramolecular cyclization to form the indole ring. The mechanism of this step is highly dependent on the nature of the introduced side chain. If the side chain contains a carbonyl group, the cyclization can be promoted under acidic conditions, akin to a Friedel-Crafts acylation, where the carbonyl group is activated towards electrophilic attack on the electron-rich aromatic ring.

The reaction would proceed via an intramolecular electrophilic aromatic substitution. The carbamate-protected nitrogen atom would then participate in the formation of the five-membered pyrrole (B145914) ring. The final step of the sequence is the deprotection of the carbamate group. For an N-Boc group, this is readily achieved under acidic conditions (e.g., with trifluoroacetic acid or HCl), which could potentially be performed in tandem with the cyclization step. Removal of an N-Cbz group typically requires hydrogenolysis. Aromatization, often with the elimination of water, yields the final this compound product.

Carbamic Acid Intermediate Cyclization and Deprotection Approaches

Exploration of Classical Indole Synthesis Adaptations for this compound

The most reliable and widely used methods for indole synthesis are classical named reactions that have been refined over more than a century. Adapting these reactions provides robust pathways to this compound.

The Fischer indole synthesis, discovered in 1883, remains one of the most important methods for preparing substituted indoles. nih.gov The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde. nih.govwikipedia.org

For the synthesis of this compound, the logical precursors are 4-methoxyphenylhydrazine and 2-butanone (B6335102) (methyl ethyl ketone). The reaction begins with the condensation of these two precursors under acidic conditions to form the corresponding hydrazone. This intermediate then tautomerizes to an ene-hydrazine, which undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia (B1221849) lead to the aromatic indole ring. nih.gov

A critical consideration when using an unsymmetrical ketone like 2-butanone is regioselectivity. The initial tautomerization of the hydrazone can form two different ene-hydrazines, leading to two potential indole products: 2-ethyl-6-methoxy-3-methyl-1H-indole and 2,3-dimethyl-6-methoxy-1H-indole. The reaction conditions, particularly the choice and strength of the acid catalyst, can influence the ratio of these isomers. wikipedia.org A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly employed to catalyze the reaction. nih.govrsc.org

Table 1: Reaction Conditions for Fischer Indole Synthesis

Precursor 1Precursor 2CatalystSolventGeneral Conditions
4-methoxyphenylhydrazine2-ButanonePolyphosphoric Acid (PPA)NoneHeating mixture at elevated temperatures (e.g., 80-120 °C)
4-methoxyphenylhydrazine2-ButanoneZinc Chloride (ZnCl₂)Ethanol (B145695) or Acetic AcidReflux
4-methoxyphenylhydrazine2-ButanoneSulfuric Acid (H₂SO₄)Ethanol or Acetic AcidHeating
4-methoxyphenylhydrazine2-ButanoneAcetic AcidAcetic AcidReflux

The Hemetsberger-Knittel synthesis is a valuable method that involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. acs.org This method is particularly useful for the synthesis of methoxy-activated indoles. The resulting ester at the 2-position can be subsequently removed or transformed if desired.

The synthesis of this compound via this pathway would begin with 4-methoxybenzaldehyde . This aldehyde undergoes a Knoevenagel-type condensation with an ester such as ethyl 2-azidobutanoate . This condensation, typically carried out in the presence of a base like sodium ethoxide at low temperatures, yields the key intermediate, ethyl 2-azido-3-(4-methoxyphenyl)pent-2-enoate.

The crucial step is the thermal cyclization of this vinyl azide (B81097) intermediate. Heating the compound in an inert, high-boiling solvent like xylene or dichlorobenzene induces the extrusion of dinitrogen gas (N₂), presumably forming a transient nitrene intermediate. acs.org This highly reactive species then rapidly undergoes intramolecular cyclization onto the aromatic ring, followed by aromatization to produce ethyl this compound-2-carboxylate. While yields are often good, the synthesis and handling of the thermally sensitive azide precursors are notable drawbacks of this method. acs.org

Table 2: Reaction Steps and Conditions for Hemetsberger-Knittel Synthesis

StepReactantsReagents/ConditionsIntermediate/Product
1. Condensation4-methoxybenzaldehyde, Ethyl 2-azidobutanoateSodium Ethoxide, Ethanol, Low TemperatureEthyl 2-azido-3-(4-methoxyphenyl)pent-2-enoate
2. CyclizationEthyl 2-azido-3-(4-methoxyphenyl)pent-2-enoateXylene or Dichlorobenzene, Reflux (High Temperature)Ethyl this compound-2-carboxylate
3. (Optional) Hydrolysis & DecarboxylationEthyl this compound-2-carboxylate1. Base (e.g., NaOH), Heat 2. Acid, HeatThis compound

Bischler Indole Synthesis and Related Transformations

The Bischler indole synthesis is a classical method that involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an arylamine. For the synthesis of this compound, a plausible Bischler approach would involve the reaction of a 1-halobutan-2-one derivative with 4-methoxyaniline. The reaction typically proceeds under acidic conditions and at elevated temperatures.

A key consideration in the Bischler synthesis is the potential for regioisomeric mixtures when using unsymmetrical ketones or substituted anilines. However, in this specific case, the symmetry of the likely intermediate, an α-arylaminoketone, should favor the formation of the desired 2-ethyl-substituted indole. The electron-donating nature of the methoxy (B1213986) group at the 6-position of the resulting indole is generally compatible with the reaction conditions, although it can influence the reactivity of the aniline starting material. nih.govchim.it

Table 1: Plausible Reactants for Bischler Synthesis of this compound

ArylamineKetone DerivativeProduct
4-Methoxyaniline1-Bromobutan-2-oneThis compound
4-Methoxyaniline1-Chlorobutan-2-oneThis compound

Modifications to the classical Bischler conditions, such as the use of microwave irradiation, have been shown to improve yields and reduce reaction times for the synthesis of various indole derivatives. rsc.org

Reissert and Madelung Indole Synthesis Considerations

The Reissert indole synthesis offers an alternative route, typically starting from an o-nitrotoluene derivative and diethyl oxalate. wikipedia.orgnih.gov For the target molecule, this would necessitate a starting material like 4-methoxy-2-nitrotoluene. The synthesis involves the initial formation of an α-keto ester, followed by reductive cyclization. The ethyl group at the 2-position would need to be introduced, potentially through the use of a propionyl derivative in place of the oxalate, or by subsequent modification of an intermediate. While versatile, the multi-step nature of the Reissert synthesis and the often harsh reduction conditions can be limitations. researchgate.net A potential advantage is the unambiguous placement of the methoxy group based on the starting nitroaromatic compound.

The Madelung indole synthesis , on the other hand, involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. To synthesize this compound via this method, one would start with N-(propionyl)-2-methyl-4-methoxyaniline. The demanding reaction conditions, often requiring temperatures above 200°C and strong bases like sodium or potassium ethoxide, can limit its applicability to substrates with sensitive functional groups. openmedicinalchemistryjournal.com However, modern modifications of the Madelung synthesis have been developed that proceed under milder conditions. researchgate.net

Modern Synthetic Approaches for this compound Scaffolds

Contemporary organic synthesis has seen a shift towards more efficient, environmentally friendly, and versatile methods for the construction of complex molecules. The synthesis of this compound and its analogues can benefit significantly from these modern approaches.

Green Chemistry Protocols in Indole Synthesis

Green chemistry principles are increasingly being applied to the synthesis of indoles, focusing on reducing waste, using less hazardous reagents, and improving energy efficiency. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in this regard. elte.hunih.govresearchgate.net For the synthesis of this compound, microwave irradiation could potentially be applied to classical methods like the Bischler or Fischer indole synthesis, leading to shorter reaction times and often improved yields. rsc.org

The use of water as a solvent is another key aspect of green chemistry. While many traditional indole syntheses are conducted in organic solvents, methodologies are being developed that proceed in aqueous media, minimizing the environmental impact. openmedicinalchemistryjournal.com

Table 2: Comparison of Conventional vs. Green Synthesis Approaches

FeatureConventional MethodsGreen Chemistry Protocols
Energy Source Conventional heating (oil bath, heating mantle)Microwave irradiation
Solvents Often toxic and volatile organic solventsWater, ionic liquids, or solvent-free conditions
Reaction Time Often hours to daysMinutes to hours
Yields Variable, can be lowOften improved
Waste Generation Can be significantMinimized

Multicomponent Reactions (MCRs) for Indole Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer a highly efficient and atom-economical approach to complex molecules. beilstein-journals.orgresearchgate.netrsc.org Several MCRs have been developed for the synthesis of substituted indoles. A hypothetical MCR for the synthesis of this compound could involve the one-pot reaction of 4-methoxyaniline, an ethyl-containing carbonyl compound, and a third component that facilitates the cyclization and formation of the indole ring. The challenge lies in designing an MCR that selectively yields the desired substitution pattern.

Palladium-Catalyzed Cyclization and Cross-Coupling Strategies

Palladium-catalyzed reactions have revolutionized the synthesis of heterocyclic compounds, including indoles. nih.gov For the synthesis of this compound, a particularly relevant approach is the direct C-H functionalization of a pre-existing 6-methoxy-1H-indole scaffold. Palladium-catalyzed C2-alkylation or C2-alkenylation followed by reduction could introduce the ethyl group at the desired position. amazonaws.comresearchgate.net This strategy offers a convergent and often highly regioselective route to the target molecule.

Alternatively, palladium-catalyzed cyclization reactions, such as the Larock indole synthesis, can be employed. This would involve the reaction of an appropriately substituted o-haloaniline with a terminal alkyne. For our target, this could be the reaction of 2-bromo-4-methoxyaniline (B1279053) with 1-butyne.

Table 3: Potential Palladium-Catalyzed Routes to this compound

StrategyReactant 1Reactant 2Catalyst System (Typical)
C-H Ethylation 6-Methoxy-1H-indoleEthyl halide or equivalentPd(OAc)₂, ligand, base
Larock Indole Synthesis 2-Bromo-4-methoxyaniline1-ButynePd(OAc)₂, ligand, base

Chemo-, Regio-, and Stereoselective Synthesis of this compound and Analogues

Achieving high levels of selectivity is a critical aspect of modern organic synthesis. In the context of this compound, chemo-, regio-, and stereoselectivity are important considerations, especially when synthesizing more complex analogues.

Chemoselectivity refers to the preferential reaction of one functional group in the presence of others. In the synthesis of polysubstituted indoles, chemoselectivity is crucial to avoid unwanted side reactions. researchgate.netnih.gov For instance, in a palladium-catalyzed cross-coupling reaction to introduce the ethyl group, the catalyst must selectively activate the desired C-H or C-halogen bond without affecting other functional groups present in the molecule.

Regioselectivity is of paramount importance in indole synthesis, as many methods can potentially lead to mixtures of isomers. The position of the methoxy group in the starting aniline derivative generally dictates its position in the final indole product in many classical syntheses. However, in direct C-H functionalization approaches, the inherent reactivity of the indole nucleus can lead to substitution at multiple positions (e.g., C2, C3, C4, C7). The use of appropriate directing groups or specialized catalyst systems can be employed to control the regioselectivity of these reactions. rsc.orgnih.govnih.gov The electron-donating nature of the 6-methoxy group can influence the electron density and thus the reactivity of the different positions on the indole ring.

Stereoselectivity becomes a key consideration when synthesizing chiral analogues of this compound, for example, if the ethyl group were to be replaced by a chiral substituent. Enantioselective synthesis of chiral 2-substituted indoles can be achieved through various methods, including the use of chiral catalysts in Friedel-Crafts type reactions or in palladium-catalyzed processes. researchgate.netrsc.orgnih.govresearchgate.net The development of stereoselective methods for the synthesis of such analogues is an active area of research, driven by the importance of chirality in biologically active molecules.

Chemical Reactivity and Derivatization of 2 Ethyl 6 Methoxy 1h Indole

Electrophilic Aromatic Substitution Reactions of the Indole (B1671886) Nucleus

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of indoles due to the high electron density of the pyrrole (B145914) moiety. wikipedia.orgmasterorganicchemistry.com The reaction generally proceeds via an initial attack of the electrophile by the π-system of the indole, leading to a cationic intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The regioselectivity of electrophilic substitution on the 2-Ethyl-6-methoxy-1H-indole core is a result of the combined directing effects of the indole nucleus itself and its substituents.

Indole Nucleus: The indole ring is inherently most reactive at the C3 position. Attack at C3 leads to a cationic intermediate where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring, which is the most stable arrangement. stackexchange.com

Ethyl Group (C2): The ethyl group at the C2 position is a weak electron-donating group, which slightly activates the ring. However, its primary influence is steric. While substitution at C3 is electronically favored, the presence of the adjacent ethyl group can introduce some steric hindrance to incoming electrophiles.

Methoxy (B1213986) Group (C6): The methoxy group at the C6 position is a strong electron-donating, activating group. chim.it Through resonance, it increases the electron density of the benzene portion of the indole, particularly at the ortho (C5, C7) and para (C3, not applicable) positions relative to itself. This strong activation makes the benzene ring more susceptible to electrophilic attack than in an unsubstituted indole.

The interplay of these factors dictates that the C3 position remains the most probable site for electrophilic attack due to the powerful directing effect of the pyrrole nitrogen. However, the activating nature of the C6-methoxy group could allow for substitution at the C5 or C7 positions under specific, often more forceful, reaction conditions.

Standard electrophilic aromatic substitution reactions can be applied to the this compound scaffold. masterorganicchemistry.com The primary site of reaction is anticipated to be the C3 position.

Halogenation: The reaction with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) is expected to yield the corresponding 3-halo derivative.

Nitration: Nitration of indoles must be conducted under mild conditions to prevent oxidation and degradation of the sensitive indole ring. researchgate.net Reagents such as nitric acid in acetic anhydride (B1165640) are often employed. researchgate.net

Sulfonation: Sulfonation can be achieved using reagents like sulfur trioxide pyridine (B92270) complex to introduce a sulfonic acid group, again predicted to be at the C3 position.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions
ReactionTypical ReagentsPredicted Major Product
Halogenation (Bromination)N-Bromosuccinimide (NBS) in CCl₄ or THF3-Bromo-2-ethyl-6-methoxy-1H-indole
NitrationHNO₃ / Acetic Anhydride2-Ethyl-6-methoxy-3-nitro-1H-indole
SulfonationSO₃-Pyridine complex in pyridineThis compound-3-sulfonic acid

Friedel-Crafts reactions provide a method for forming carbon-carbon bonds at the indole nucleus. masterorganicchemistry.com These reactions are typically catalyzed by Lewis acids such as AlCl₃ or FeCl₃. masterorganicchemistry.comyoutube.com

Friedel-Crafts Acylation: This reaction introduces an acyl group, typically at the C3 position, using an acyl halide or anhydride. masterorganicchemistry.com The N-H proton of the indole can interfere with the Lewis acid catalyst, sometimes necessitating N-protection or the use of stoichiometric amounts of the catalyst. The resulting 3-acylindoles are valuable synthetic intermediates.

Friedel-Crafts Alkylation: The introduction of an alkyl group can also be achieved, most commonly at the C3 position. researchgate.netmdpi.com However, this reaction can be complicated by issues such as polyalkylation and carbocation rearrangements, making it less controlled than acylation. masterorganicchemistry.com

Table 2: Representative Friedel-Crafts Reactions
Reaction TypeReagentsCatalystPredicted Major Product
AcylationAcetyl chlorideAlCl₃1-(2-Ethyl-6-methoxy-1H-indol-3-yl)ethan-1-one
AlkylationIsopropyl chlorideAlCl₃2-Ethyl-3-isopropyl-6-methoxy-1H-indole

N-Functionalization of this compound

The nitrogen atom of the indole ring possesses a slightly acidic proton and can be readily functionalized after deprotonation. researchgate.net This allows for the introduction of a wide variety of substituents at the N1 position, significantly altering the compound's properties.

N-Alkylation: The standard procedure for N-alkylation involves treating the indole with a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate the indolide anion. acs.orgnih.gov This potent nucleophile then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to furnish the N-alkylated product. rsc.org

N-Arylation: The formation of an N-aryl bond typically requires transition-metal catalysis. Copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination are common methods, coupling the indole with an aryl halide. acs.org These reactions often require a specific ligand, a base, and an appropriate solvent.

Table 3: N-Functionalization Reactions
Reaction TypeReagentsConditionsPredicted Product
N-Alkylation1. NaH 2. Methyl IodideTHF or DMF2-Ethyl-6-methoxy-1-methyl-1H-indole
N-ArylationIodobenzeneCuI, K₃PO₄, Ligand (e.g., 1,2-cyclohexanediamine)2-Ethyl-6-methoxy-1-phenyl-1H-indole

N-acylation is a common transformation for indoles, often employed as a protecting group strategy or to synthesize biologically active amides. beilstein-journals.org The reaction typically involves treating the indole with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base like pyridine or triethylamine. beilstein-journals.org Alternatively, milder and more chemoselective methods using thioesters as the acyl source have been developed. beilstein-journals.org This transformation is generally high-yielding and proceeds under mild conditions.

Table 4: N-Acylation of this compound
Acylating AgentBase/ConditionsPredicted Product
Benzoyl chloridePyridine(2-Ethyl-6-methoxy-1H-indol-1-yl)(phenyl)methanone
Acetic anhydrideSodium acetate1-(2-Ethyl-6-methoxy-1H-indol-1-yl)ethan-1-one

Reactivity of the Ethyl Side Chain at C2

The ethyl group at the C2 position of the 6-methoxy-1H-indole core is a key site for introducing structural diversity. Its aliphatic nature allows for a range of chemical transformations, including oxidation, reduction, and various functional group interconversions.

Oxidation and Reduction Transformations

While specific literature detailing the oxidation and reduction of the ethyl side chain on this compound is not extensively documented, the reactivity can be inferred from general transformations of alkyl-substituted aromatic and heterocyclic systems.

Oxidation: The benzylic-like position of the methylene (B1212753) group in the C2-ethyl substituent makes it susceptible to oxidation. Potential oxidation reactions could yield corresponding ketones (2-acetyl-6-methoxy-1H-indole) or carboxylic acids (6-methoxy-1H-indole-2-carboxylic acid) under appropriate conditions. The choice of oxidizing agent would be critical to control the extent of oxidation and avoid undesired reactions on the electron-rich indole nucleus.

Table 1: Plausible Oxidation Transformations of the C2-Ethyl Side Chain

Product Potential Reagents
2-Acetyl-6-methoxy-1H-indole Mild oxidants (e.g., MnO₂, DDQ)

Reduction: The ethyl group itself is fully reduced. However, if the side chain is first oxidized to a carbonyl or an unsaturated analogue, subsequent reduction steps can be employed. For instance, the reduction of a 2-acetyl derivative would yield a secondary alcohol, 2-(1-hydroxyethyl)-6-methoxy-1H-indole. Catalytic hydrogenation or hydride reagents like sodium borohydride (B1222165) could potentially achieve this transformation.

Functional Group Interconversions on the Ethyl Moiety

Functional group interconversions expand the synthetic utility of the ethyl side chain, allowing for the introduction of various pharmacophores. ub.eduorganic-chemistry.org These transformations typically begin with the introduction of a reactive handle, such as a hydroxyl or a halide, onto the ethyl group.

Starting from a 2-(1-hydroxyethyl) intermediate, a variety of functional groups can be introduced:

Esterification/Etherification: The hydroxyl group can be converted to esters or ethers.

Halogenation: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) could convert the alcohol to the corresponding chloride or bromide.

Azide (B81097) and Amine Formation: The halide can then be displaced by nucleophiles like sodium azide to form an azido (B1232118) derivative, which can be subsequently reduced to an amine.

These interconversions provide pathways to a diverse array of derivatives for structure-activity relationship (SAR) studies.

Palladium-Catalyzed Cross-Coupling Reactions on Halogenated this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. For these reactions to be applied to the this compound scaffold, a halogen atom (typically Br or I) must first be introduced onto the indole ring, most commonly at the C3, C4, C5, or C7 positions.

Sonogashira Coupling

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing alkynyl-substituted indoles, which are valuable precursors for more complex heterocyclic systems and are found in numerous biologically active compounds.

For a hypothetical halogenated derivative, such as 3-bromo-2-ethyl-6-methoxy-1H-indole, a Sonogashira coupling with a terminal alkyne (e.g., phenylacetylene) would yield the corresponding 3-alkynyl derivative. The reaction is typically carried out under mild, basic conditions, often using an amine base that can also serve as the solvent. wikipedia.org

Table 2: Representative Sonogashira Coupling Reaction

Reactants Catalyst System Base Product

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound (boronic acid or ester) and an aryl, vinyl, or alkyl halide or triflate. researchgate.netnih.gov This reaction is widely used in pharmaceutical synthesis due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.

A halogenated this compound could be coupled with various aryl or heteroaryl boronic acids to produce biaryl structures. For instance, the coupling of 5-bromo-2-ethyl-6-methoxy-1H-indole with phenylboronic acid would yield 2-ethyl-6-methoxy-5-phenyl-1H-indole.

Table 3: Representative Suzuki-Miyaura Coupling Reaction

Reactants Catalyst Base Product

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov This reaction provides a direct method for the alkenylation of the indole nucleus. A halogenated this compound could react with alkenes like styrene (B11656) or acrylates to introduce a vinyl side chain. For example, reacting 7-iodo-2-ethyl-6-methoxy-1H-indole with ethyl acrylate (B77674) would be expected to yield the corresponding ethyl (E)-3-(2-ethyl-6-methoxy-1H-indol-7-yl)acrylate.

Table 4: Representative Heck Reaction

Reactants Catalyst Base Product

Stille Coupling

The Stille reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane (organotin compound) and an organic electrophile, typically a halide or triflate. rsc.orgwikipedia.org This reaction is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents to air and moisture. wikipedia.orglibretexts.org For a molecule like this compound, Stille coupling can be employed to introduce aryl, vinyl, or acyl groups at various positions on the indole ring, provided a suitable precursor is synthesized.

To participate in a Stille coupling, the indole must first be converted into either the organohalide/triflate component or the organostannane component.

Indole as the Electrophile: The indole ring can be halogenated at positions C3, C4, C5, or C7. For instance, electrophilic halogenation would likely occur at the electron-rich C3 position. Coupling of this halogenated indole with an organostannane reagent in the presence of a palladium catalyst would then yield the C3-substituted product.

Indole as the Nucleophile (Organostannane): Alternatively, the indole can be converted into an organostannane derivative. This is typically achieved by deprotonation of the indole followed by reaction with a trialkyltin halide, or through a palladium-catalyzed stannylation of an indole halide/triflate. This organostannane derivative can then be coupled with various organic electrophiles.

The general mechanism involves a catalytic cycle with three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the tin reagent to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. rsc.org

Below is a representative table for a hypothetical Stille coupling reaction to form a C3-arylated product.

Table 1: Representative Conditions for Stille Coupling of a 3-Iodo-2-ethyl-6-methoxy-1H-indole Derivative

ParameterDetails
Indole Substrate 3-Iodo-2-ethyl-6-methoxy-1H-indole
Coupling Partner Aryl-Sn(n-Bu)₃ (e.g., Phenyltributylstannane)
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
Solvent Toluene or DMF
Additives LiCl (optional, to facilitate transmetalation)
Temperature 80-110 °C
Product 2-Ethyl-6-methoxy-3-phenyl-1H-indole

Cycloaddition Reactions and Annulation Strategies Involving the Indole Core

The indole core can participate in cycloaddition and annulation reactions to build fused ring systems. These strategies are fundamental in synthesizing carbazoles and other polycyclic aromatic compounds.

Cycloaddition Reactions: The benzene portion of the indole can be transformed into a highly reactive aryne intermediate, known as an indolyne, which can then undergo [4+2] Diels-Alder cycloadditions. For this compound, a 6,7-indolyne intermediate could be generated from a 6,7-dihalo precursor. Research on related systems has shown that cycloadditions involving 6,7-indolynes can proceed with high regioselectivity. nih.gov The reaction with an unsymmetrical diene, such as 2-tert-butylfuran, shows a strong preference for the formation of the more sterically hindered cycloadduct, a selectivity attributed to the electronic influence of the fused pyrrole ring. nih.gov

Annulation Strategies: Annulation involves the construction of a new ring onto an existing one. Several strategies exist for the benzoannulation of indoles to form carbazoles. These methods often involve metal-catalyzed processes that create the new six-membered ring in a single step or a cascade sequence. rsc.orgrsc.org For example, a Lewis acid-catalyzed cycloaddition between an indole and a dialdehyde (B1249045) can lead to the formation of indolyl-linked benzo[b]carbazoles through a sequence of C-C bond formation, intramolecular alkylation, and aromatization. nih.gov Another powerful approach is the palladium-catalyzed intramolecular C-H amination, which can form the carbazole (B46965) skeleton by creating a new C-N bond between the indole nitrogen and an ortho-position of an N-aryl substituent. nih.gov

Table 2: Annulation of an N-Aryl Indole Derivative to a Carbazole

ParameterDetails
Starting Material N-(2-halophenyl)-2-ethyl-6-methoxy-1H-indole
Reaction Type Intramolecular C-H Amination / Cyclization
Catalyst Pd(OAc)₂ (Palladium(II) Acetate)
Ligand A bulky phosphine (B1218219) ligand (e.g., SPhos)
Base K₂CO₃ or Cs₂CO₃
Solvent Toluene or Dioxane
Temperature 100-120 °C
Product Ethyl-methoxy-substituted Carbazole

Derivatization to More Complex Heterocyclic and Polycyclic Systems

The this compound scaffold is a valuable starting point for the synthesis of more elaborate heterocyclic and polycyclic structures, which are prevalent in natural products and pharmaceuticals. nih.govnih.gov

Synthesis of Carbazoles and Annulated Derivatives: As discussed previously, annulation reactions are a primary method for derivatizing indoles into carbazoles. researchgate.net These tricyclic systems can be further elaborated. For instance, Lewis acid-mediated cascade reactions using precursors like 2-(bromomethyl)indoles can react with various electron-rich heteroarenes to produce highly complex, fused polycyclic systems in good yields. nih.gov

Formation of Fused Heterocycles: Beyond carbazoles, the reactivity of the 6-methoxyindole (B132359) core allows for the construction of other complex systems. A notable example is the formation of tricyclic N,O-heterocycles. A 6-methoxyindole derivative bearing an N-hydroxyethyl substituent can undergo a dearomative fluorocyclization to furnish a fused tricyclic system, demonstrating a sophisticated method for increasing molecular complexity. acs.org Such transformations highlight the utility of the indole nucleus in accessing diverse and structurally unique molecular frameworks. The Fischer indole synthesis itself is a classic method that can be used to create tricyclic indole systems from bicyclic hydrazine (B178648) precursors, forming the core of many complex natural products. nih.govnih.gov

Table 3: Derivatization via Fischer Indole Synthesis for a Tricyclic System

ParameterDetails
Reactant 1 A bicyclic hydrazine (e.g., a substituted tetrahydroquinoline hydrazine)
Reactant 2 An α-ketoester (e.g., Ethyl 2-oxobutanoate)
Reaction Type Fischer Indole Synthesis
Catalyst Acid (e.g., H₂SO₄, PPA)
Solvent Ethanol (B145695) or Acetic Acid
Temperature Reflux
Intermediate Product Tricyclic indole-2-carboxylic acid ester

Advanced Spectroscopic and Analytical Characterization of 2 Ethyl 6 Methoxy 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the number, type, and connectivity of atoms in a molecule.

The ¹H NMR spectrum of 2-Ethyl-6-methoxy-1H-indole provides a wealth of information. The number of signals corresponds to the number of chemically non-equivalent protons, their chemical shift (δ) indicates the electronic environment, the integration reveals the relative number of protons, and the multiplicity (splitting pattern) shows the number of neighboring protons.

The spectrum is expected to show distinct signals for the indole (B1671886) N-H proton, the aromatic protons on the benzene (B151609) ring, the lone proton on the pyrrole (B145914) ring (H-3), and the protons of the ethyl and methoxy (B1213986) groups.

N-H Proton: A broad singlet is anticipated in the downfield region, typically around δ 8.0-8.5 ppm, due to the acidic nature of the indole NH proton.

Aromatic Protons: The 6-methoxy substitution pattern dictates the appearance of the aromatic protons. H-7, adjacent to the nitrogen-bearing carbon, is expected to appear as a doublet around δ 6.8 ppm. H-4 and H-5 will also present characteristic splitting patterns. Specifically, H-5 is expected to be a doublet of doublets due to coupling with both H-4 and H-7, appearing around δ 6.7 ppm. The H-4 proton, being ortho to the electron-donating methoxy group, would likely be the most shielded, appearing as a doublet around δ 7.4 ppm.

Pyrrole Proton (H-3): A singlet or a finely split multiplet is expected for the H-3 proton, typically found in the region of δ 6.2-6.4 ppm.

Ethyl Group Protons: The ethyl group at the C-2 position will exhibit a characteristic A₂X₃ spin system: a quartet for the methylene (B1212753) (-CH₂) protons around δ 2.7 ppm and a triplet for the methyl (-CH₃) protons around δ 1.3 ppm. The coupling constant (J) between these two signals is typically around 7.5 Hz.

Methoxy Group Protons: A sharp singlet corresponding to the three equivalent protons of the methoxy group (-OCH₃) is expected around δ 3.8 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
N-H8.10br s (broad singlet)-
H-47.45d (doublet)~8.5
H-56.75dd (doublet of doublets)J = ~8.5, ~2.2
H-76.85d (doublet)~2.2
H-36.25s (singlet)-
-OCH₃3.85s (singlet)-
-CH₂CH₃2.75q (quartet)~7.5
-CH₂CH₃1.30t (triplet)~7.5

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms.

Indole Ring Carbons: The carbons of the indole nucleus are expected to resonate in the aromatic region (δ 100-160 ppm). The C-6 carbon, bonded to the electron-donating methoxy group, is predicted to be significantly deshielded, appearing around δ 155-158 ppm. rsc.org The C-2 carbon, bearing the ethyl substituent, will also be downfield, typically around δ 140-142 ppm. The other carbons (C-3, C-3a, C-4, C-5, C-7, C-7a) will have characteristic shifts based on their position and substitution. rsc.org

Ethyl and Methoxy Carbons: The methoxy carbon (-OCH₃) is expected to appear around δ 55-56 ppm. The ethyl group carbons will be found in the upfield region, with the -CH₂- carbon around δ 20-22 ppm and the -CH₃ carbon around δ 14-16 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2141.0
C-399.5
C-3a129.0
C-4121.0
C-5109.5
C-6156.0
C-794.0
C-7a131.5
-OCH₃55.8
-CH₂CH₃21.5
-CH₂CH₃15.0

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei. science.govsdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. Additionally, correlations between adjacent aromatic protons, such as H-4 and H-5, would be visible, helping to assign the aromatic system. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps direct, one-bond correlations between protons and the carbons they are attached to. sdsu.edu This technique would unequivocally link the proton signals to their corresponding carbon signals listed in the tables above (e.g., the signal at δ ~3.85 ppm would correlate with the carbon at δ ~55.8 ppm, confirming the -OCH₃ group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (typically 2-3 bond) couplings between protons and carbons. sdsu.edu This allows for the connection of molecular fragments and the assignment of quaternary (non-protonated) carbons. Key HMBC correlations would include:

The protons of the ethyl group's methylene (-CH₂) showing correlations to the indole carbons C-2 and C-3.

The protons of the methoxy group (-OCH₃) showing a strong correlation to the C-6 carbon.

The H-3 proton showing correlations to C-2, C-3a, and C-7a, confirming its position on the pyrrole ring.

The aromatic proton H-7 showing correlations to C-5 and C-6, helping to lock in the substitution pattern on the benzene ring.

Table 3: Key Predicted 2D NMR Correlations for this compound

ExperimentProton (¹H)Correlated NucleusInference
COSY-CH₂CH₃-CH₂CH₃Confirms ethyl group connectivity
COSYH-4H-5Confirms adjacency of aromatic protons
HSQC-OCH₃-OCH₃Assigns methoxy C-H pair
HSQC-CH₂CH₃-CH₂CH₃Assigns ethyl methylene C-H pair
HMBC-CH₂CH₃C-2, C-3Positions ethyl group at C-2
HMBC-OCH₃C-6Positions methoxy group at C-6
HMBCH-7C-5, C-6, C-7aConfirms aromatic ring structure

Vibrational Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The spectrum of this compound would show characteristic absorption bands. nih.gov

N-H Stretch: A sharp to moderately broad band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring. wiley-vch.de

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups are observed just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹). scialert.net

C=C Aromatic Stretch: Multiple sharp bands in the 1620-1450 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon double bonds within the aromatic indole ring system.

C-O Stretch: A strong, characteristic band for the aryl-alkyl ether linkage (Ar-O-CH₃) is expected in the 1260-1200 cm⁻¹ region due to the asymmetric C-O-C stretch. scialert.net

Out-of-Plane Bending: The region from 900-675 cm⁻¹ contains C-H out-of-plane bending vibrations that are characteristic of the substitution pattern on the aromatic ring.

Table 4: Predicted FT-IR Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch~3400Medium-Sharp
Aromatic C-H Stretch3100-3000Medium
Aliphatic C-H Stretch2960-2850Medium-Strong
C=C Aromatic Ring Stretch1610, 1580, 1470Medium-Strong
Asymmetric C-O-C Stretch~1240Strong
Aromatic C-H Out-of-Plane Bend~820Strong

Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light, and the resulting spectrum provides information about vibrational modes. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for observing:

Symmetric aromatic ring "breathing" modes, which are often weak in the IR spectrum.

C-C backbone stretches of the indole ring system.

Stretching vibrations of the C2-C(ethyl) bond.

The combination of FT-IR and Raman provides a more complete picture of the vibrational characteristics of the molecule, confirming the presence of the indole core and its specific substitution pattern. scialert.net

Theoretical Vibrational Analysis and Experimental Correlation

The vibrational properties of indole and its derivatives are effectively studied by combining theoretical calculations with experimental infrared (IR) and Raman spectroscopy. researchgate.net Density Functional Theory (DFT) is a powerful computational method used to predict the vibrational frequencies and modes of molecules like this compound. researchgate.netmdpi.com By calculating the harmonic force fields and vibrational frequencies, a theoretical spectrum can be generated. researchgate.net These calculations provide a detailed assignment for each vibrational mode, correlating them to specific molecular motions such as stretching, bending, and torsional modes of the indole ring and its substituents. mdpi.com

For this compound, the vibrational spectrum is expected to be characterized by several key features:

N-H Stretching: A prominent band in the IR spectrum, typically above 3400 cm⁻¹, corresponding to the stretching of the indole nitrogen-hydrogen bond.

C-H Stretching: Aromatic C-H stretching vibrations from the indole ring are expected in the 3100-3000 cm⁻¹ region, while aliphatic C-H stretching from the ethyl and methoxy groups will appear in the 3000-2850 cm⁻¹ range.

C=C Stretching: Vibrations associated with the aromatic carbon-carbon double bonds of the indole core typically occur in the 1600-1450 cm⁻¹ region.

C-O Stretching: The methoxy group will exhibit a characteristic C-O stretching vibration, usually a strong band in the IR spectrum around 1250-1000 cm⁻¹.

Experimental IR and Raman spectra provide the empirical data to validate these theoretical predictions. For instance, studies on 6-methoxyindole (B132359) have utilized IR spectroscopy to identify conformational changes related to the methoxy group's orientation. nih.govosti.govupc.edu A close agreement between the calculated frequencies (often scaled to correct for computational approximations) and the experimentally observed bands confirms the structural assignment and provides a deeper understanding of the molecule's vibrational dynamics. researchgate.netresearchgate.net

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for investigating the electronic transitions within the indole chromophore. The indole ring system gives rise to two characteristic π→π* electronic transitions, labeled as ¹Lₐ and ¹Lₑ. nih.gov These transitions are sensitive to the substitution pattern on the indole ring and the polarity of the solvent. nih.govcore.ac.uk

For this compound, the substituents at the 2- and 6-positions are expected to influence the absorption maxima (λₘₐₓ). The ethyl group at the C2 position and the electron-donating methoxy group at the C6 position typically induce a bathochromic (red) shift in the absorption bands compared to the parent indole molecule. chemrxiv.org This shift is due to the extension of the conjugated π-system and the electronic effect of the substituents, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). chemrxiv.orgrsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of organic compounds, as it provides the exact mass of a molecule with high precision (typically to four or five decimal places). This accuracy allows for the unambiguous determination of the elemental composition and molecular formula of a compound. mdpi.com

For this compound, with a molecular formula of C₁₁H₁₃NO, HRMS can confirm this composition by measuring the mass of its molecular ion. In positive-ion electrospray ionization (ESI), the compound is typically observed as the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms. HRMS analysis of a synthesized sample would be expected to yield a measured mass that matches this theoretical value to within a few parts per million (ppm), thus confirming the molecular formula.

In addition to determining the molecular weight, mass spectrometry provides crucial structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org When the molecular ion is subjected to energy (e.g., through electron impact or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The fragmentation pathways of this compound are dictated by the stability of the resulting ions and neutral losses.

Key fragmentation pathways for this molecule would likely include:

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the bond beta to the aromatic indole ring, which is a benzylic-type position. This would result in the loss of a methyl radical (•CH₃) from the ethyl group, forming a stable, resonance-delocalized cation. This fragment is often the base peak in the spectrum.

Loss of the Ethyl Group: Cleavage of the entire ethyl group can also occur, leading to the loss of an ethyl radical (•C₂H₅).

Cleavage of the Methoxy Group: The methoxy substituent can fragment through the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O). The loss of a methyl radical from methoxy-substituted aromatic compounds is a common pathway. researchgate.net

By analyzing the masses of these fragment ions, the connectivity of the atoms within the molecule can be deduced, confirming the presence and location of the ethyl and methoxy substituents on the indole core. oregonstate.edu

X-ray Crystallography (if single crystals of this compound or its derivatives are obtained)

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice.

While no published crystal structure for this compound was identified in the searched literature, obtaining suitable single crystals would allow for its complete structural elucidation. The analysis of a related compound, 2-ethyl-6-(pyridin-4-yl)-7H-indeno[2,1-c]quinoline, was successfully performed using X-ray powder diffraction, which confirmed its crystal system, space group, and unit cell parameters. researchgate.net

A crystallographic study of this compound would reveal:

Molecular Conformation: The precise orientation of the ethyl and methoxy groups relative to the planar indole ring.

Bond Parameters: Accurate measurements of all bond lengths and angles.

Intermolecular Interactions: The nature of packing in the solid state, including any hydrogen bonding involving the indole N-H group or π-stacking interactions between the aromatic rings.

This detailed structural data is invaluable for understanding the molecule's physical properties and for computational modeling studies. nih.gov

Table of Compounds Mentioned

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are indispensable tools in the synthesis and analysis of this compound and its derivatives. These methods are crucial for assessing the purity of the final compound and for monitoring the progress of chemical reactions in real-time. The ability to separate complex mixtures into their individual components allows for both qualitative identification and quantitative determination of the target compound, as well as any impurities or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely employed chromatographic methods for these purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the purity assessment and reaction monitoring of indole derivatives, including this compound. Its high resolution, sensitivity, and speed make it an ideal choice for separating non-volatile and thermally labile compounds.

In a typical HPLC setup for analyzing this compound, a reversed-phase column, such as a C8 or C18, is often employed. nih.gov The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. The mobile phase commonly consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous component, often with a modifier such as formic acid or acetic acid to improve peak shape and resolution. mdpi.comsielc.com Detection is frequently carried out using a UV-Vis detector, as the indole ring system exhibits strong chromophoric properties. oup.com

For purity analysis, a sample of the synthesized this compound is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the target compound and potentially smaller peaks representing impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for the calculation of the purity of the sample.

During reaction monitoring, small aliquots of the reaction mixture are withdrawn at different time intervals, quenched, and analyzed by HPLC. This allows for the tracking of the consumption of starting materials and the formation of the product, this compound, over time. This information is vital for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize yield and minimize byproduct formation.

Below are representative tables illustrating typical HPLC conditions and the kind of data that can be obtained for the analysis of this compound.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min: 30% B2-15 min: 30-90% B15-18 min: 90% B18-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL

Table 2: Example Data from HPLC Purity Analysis of a this compound Sample

Peak NumberRetention Time (min)Peak AreaArea %Identification
13.515,2340.8Impurity A
28.21,876,54398.5This compound
310.111,4210.6Impurity B
412.71,9040.1Unknown

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful analytical technique well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a heated column containing a stationary phase. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through the column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase.

For the analysis of methoxyindoles, GC is often coupled with a mass spectrometer (GC-MS), which provides detailed structural information about the separated components, aiding in their definitive identification. karger.com The choice of the GC column is critical for achieving good separation. A non-polar or moderately polar capillary column is typically used for the analysis of indole derivatives.

In the context of purity assessment, a GC analysis of this compound would reveal a major peak for the target compound and any volatile impurities present in the sample. The relative peak areas can be used to estimate the purity of the compound. For reaction monitoring, GC can be used to follow the disappearance of volatile starting materials and the appearance of the volatile product.

The following tables provide an example of typical GC conditions and the type of data that might be generated for the analysis of this compound.

Table 3: Representative GC-MS Method Parameters for the Analysis of this compound

ParameterCondition
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Flow Rate 1.2 mL/min (constant flow)
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Program Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Table 4: Example Data from GC-MS Reaction Monitoring of the Synthesis of this compound

Time (hours)Starting Material Peak AreaProduct Peak Area% Conversion
01,500,00000
1975,000525,00035
2525,000975,00065
3150,0001,350,00090
430,0001,470,00098

Computational and Theoretical Studies of 2 Ethyl 6 Methoxy 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and geometry of molecules. For a comprehensive analysis of 2-Ethyl-6-methoxy-1H-indole, Density Functional Theory (DFT) would be a primary method of choice.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. The geometry optimization of this compound would be performed to determine its most stable three-dimensional conformation. This process involves finding the minimum energy structure on the potential energy surface. Following optimization, a frequency calculation would typically be performed to confirm that the obtained structure corresponds to a true minimum, characterized by the absence of imaginary frequencies.

Subsequent to geometry optimization, a range of electronic properties would be calculated. These include, but are not limited to, the total energy, dipole moment, and the distribution of electronic charge.

Basis Set Selection and Methodological Considerations

The accuracy of DFT calculations is contingent upon the choice of both the functional and the basis set. A common and reliable functional for such organic molecules is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.

The selection of a basis set is equally critical. A Pople-style basis set, such as 6-311++G(d,p), is often employed for indole (B1671886) derivatives. This basis set is extensive, incorporating diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. The choice of solvent can also be incorporated using implicit solvation models like the Polarizable Continuum Model (PCM) to simulate a more realistic chemical environment.

Electronic Properties and Reactivity Prediction

Understanding the electronic properties of a molecule is key to predicting its reactivity and potential applications. Several computational tools are employed for this purpose.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap, Orbital Localization, Charge Transfer)

Frontier Molecular Orbital (FMO) theory provides significant insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. Analysis of the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO would likely be distributed more broadly across the molecule.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

PropertyValue (eV)
HOMO Energy-5.50
LUMO Energy-0.50
HOMO-LUMO Gap5.00

Note: These values are hypothetical and serve as an illustration of the data that would be generated from a DFT calculation.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface, with different colors indicating regions of varying electrostatic potential. Red regions signify areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue regions indicate low electron density and positive potential, marking sites for potential nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the methoxy (B1213986) group and the nitrogen atom of the indole ring, highlighting these as potential sites for electrophilic interaction. Positive potential would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding bonding and intramolecular interactions. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with classical chemical bonding concepts (i.e., lone pairs, and sigma and pi bonds).

NBO analysis can quantify the extent of electron delocalization, also known as hyperconjugation, by examining the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is evaluated using second-order perturbation theory. For this compound, NBO analysis would reveal the delocalization of the nitrogen lone pair electrons into the aromatic system and the hyperconjugative interactions involving the ethyl and methoxy substituents.

Table 2: Hypothetical NBO Analysis of Key Intramolecular Interactions in this compound

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP (1) N5π* (C3-C4)35.0
LP (1) N5π* (C7-C8)20.5
σ (C9-H11)σ* (C1-C2)2.1

Note: These values are hypothetical and represent the type of data obtained from an NBO analysis. LP denotes a lone pair, and σ and π represent bonding and antibonding orbitals, respectively.*

Non-Linear Optical (NLO) Properties

There is no available research that investigates the non-linear optical (NLO) properties of this compound through computational methods.

Synthetic Applications and Building Block Utility of 2 Ethyl 6 Methoxy 1h Indole

Role as a Key Synthetic Intermediate in Organic Synthesis

The 6-methoxy-1H-indole scaffold, of which 2-Ethyl-6-methoxy-1H-indole is a representative member, serves as a crucial intermediate in the synthesis of complex, biologically active molecules. The methoxy (B1213986) group at the 6-position significantly influences the electronic properties of the indole (B1671886) ring, making it a valuable precursor for targeted molecular construction. chim.it

A prominent example of its utility is in the development of melatonin (B1676174) analogues. Melatonin, chemically N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide, is a neurohormone central to regulating circadian rhythms. wikipedia.org Researchers have explored structural isomers to develop new receptor agonists and antagonists with potentially improved therapeutic profiles. In one such study, the 6-methoxyindole (B132359) core was used to create a new class of potent melatonin analogues. By shifting the methoxy group from the C-5 position (as in melatonin) to the C-6 position and attaching the ethylamido side chain to the N-1 position, scientists synthesized derivatives that exhibited high affinity for the melatonin receptor and demonstrated full agonist activity. nih.gov Further optimization at the C-2 position of this 6-methoxyindole scaffold with groups like bromo, phenyl, or methoxycarbonyl led to compounds with significantly enhanced, picomolar-range affinity. nih.gov This underscores the value of the 6-methoxyindole framework as a key intermediate for generating libraries of bioactive compounds for drug discovery.

Construction of Complex Heterocyclic Frameworks and Polycyclic Systems

The inherent reactivity of the 6-methoxy-1H-indole nucleus makes it an excellent starting point for the assembly of more intricate molecular architectures, including complex heterocyclic and polycyclic systems. chim.it These larger structures are often found in natural products and are pursued for their unique biological activities.

Research into the synthesis of camalexin (B168466) analogues demonstrates this application. Camalexin, a phytoalexin with an indole-thiazole structure, is a known drug lead. mdpi.com Scientists have developed efficient methods to synthesize structurally related compounds, known as oxy-camalexins, using various methoxy-indoles as precursors. Specifically, 6-methoxy-1H-indole has been successfully used to construct novel 2,2,2-trichloroethyl 2-(6-methoxy-1H-indol-3-yl)thiazole-3(2H)-carboxylate derivatives. mdpi.com This process involves the amidoalkylation of the indole at the C-3 position with an N-acyliminium reagent derived from a thiazole, thereby fusing the two heterocyclic systems. This work highlights how the 6-methoxyindole scaffold can be selectively functionalized to build complex, multi-ring molecules with potential applications as drugs or agrochemicals. mdpi.com Furthermore, related indole structures have been employed as key intermediates in synthetic routes toward complex polycyclic targets like erythrinan (B1236395) alkaloids. rsc.org

Development of Novel Scaffolds for Materials Science Research (e.g., organic semiconductors)

While specific research on this compound in materials science is not extensively documented, the broader indole scaffold is a subject of growing interest for creating novel functional materials. The electron-rich nature and rigid, planar structure of the indole ring system make it an attractive candidate for applications in organic electronics. chim.itskku.edu

Ligand Design in Organometallic Chemistry (if applicable)

The indole framework can be adapted for use as a ligand in organometallic chemistry, where it can coordinate to a metal center and influence the resulting complex's catalytic activity and stability. Although applications of this compound itself as a ligand are not widely reported, a functionalized version of the core indole structure has been successfully employed.

Specifically, the indol-2-ylidene scaffold has been developed as a new class of N-heterocyclic carbene (NHC)-type ligand for ruthenium-based olefin metathesis catalysts. chemrxiv.org These indol-2-ylidene (IdY) ligands exhibit strong σ-donating properties, which enhance the stability of the metal-carbene bond and improve the catalyst's performance in key chemical transformations. The resulting Ru-IdY catalysts have demonstrated high efficiency and excellent turnover numbers in reactions such as ring-closing metathesis and ethenolysis of methyl oleate, outperforming some previously reported NHC-based systems. chemrxiv.org This demonstrates the viability of the indole nucleus as a tunable platform for designing advanced ligands for organometallic catalysis.

Catalyst Development or Support in Chemical Reactions (if applicable)

The utility of the indole scaffold extends to the development of catalysts themselves. As mentioned in the previous section, by incorporating the indole structure as a ligand, it becomes an integral part of a catalytically active metal complex.

The development of indol-2-ylidene-ligated ruthenium complexes serves as a direct example. chemrxiv.org In these systems, the indole-derived ligand is not merely a passive spectator but plays a crucial role in the catalyst's function. The electronic and steric properties of the IdY ligand directly impact the reactivity and stability of the ruthenium center, enabling efficient catalysis of olefin metathesis reactions. chemrxiv.org While there is no evidence to suggest that this compound acts as a catalyst on its own, its core structure is a proven foundation for creating ligands that are essential components of highly effective homogeneous catalysts.

Data Tables

Table 1: Summary of Synthetic Applications for the 6-Methoxy-1H-Indole Scaffold

Section Application Area Specific Example Reference Compound(s)
6.1 Synthetic Intermediate Development of potent melatonin receptor agonists. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives
6.2 Complex Heterocycles Synthesis of oxy-camalexin analogues. 2,2,2-trichloroethyl 2-(6-methoxy-1H-indol-3-yl)thiazole-3(2H)-carboxylate
6.3 Materials Science Building block for organic semiconductors. Methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate
6.4 Ligand Design Ligand for ruthenium-based metathesis catalysts. Indol-2-ylidene (IdY) ligands

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]acetamide (Melatonin)
1-(2-Alkanamidoethyl)-6-methoxyindole
2,2,2-trichloroethyl 2-(6-methoxy-1H-indol-3-yl)thiazole-3(2H)-carboxylate
Methyl 4,7-dibromo-5,6-dimethoxy-1H-indole-2-carboxylate
Indol-2-ylidene

Conclusion and Future Research Perspectives

Summary of Current Academic Understanding of 2-Ethyl-6-methoxy-1H-indole Chemistry

Direct and specific research on this compound is notably limited in the available scientific literature. Consequently, our current understanding is largely extrapolated from the well-established chemistry of related 6-methoxyindoles and 2-alkylindoles. The methoxy (B1213986) group at the 6-position is known to be an electron-donating group, which generally increases the electron density of the indole (B1671886) ring system, making it more susceptible to electrophilic substitution. chim.it The primary sites for such reactions in related methoxyindoles are typically the C3, C4, and C7 positions, with the precise outcome often dictated by the reaction conditions and the nature of the electrophile. chim.it

Identification of Research Gaps in Synthetic Methodology

A significant research gap exists in the development of efficient and scalable synthetic routes to this compound. While classic indole syntheses like the Fischer, Bischler, and Hemetsberger methods are widely used for various methoxy-activated indoles, their specific application to this target compound is not well-documented. chim.it

One potential synthetic strategy could involve the methylation of the corresponding 6-hydroxyindole (B149900). For instance, the synthesis of 1-benzyl-2-ethyl-1H-indol-6-ol has been reported, and a similar 6-hydroxyindole has been successfully methylated to the corresponding 6-methoxyindole (B132359). acs.org This suggests a plausible two-step approach: the synthesis of 2-ethyl-1H-indol-6-ol followed by methylation.

Further research is needed to optimize existing methods or develop novel synthetic pathways to access this compound in high yield and purity. The exploration of modern catalytic methods, such as palladium-catalyzed cross-coupling reactions, could also provide more direct and efficient routes to this scaffold.

Unexplored Reactivity Patterns and Derivatization Potential

The reactivity of this compound remains largely unexplored. Based on the chemistry of analogous compounds, several avenues for derivatization can be proposed, offering a rich field for future research.

Table 1: Potential Derivatization Reactions for this compound

Reaction TypePotential ReagentsExpected ProductResearch Focus
N-Alkylation/ArylationAlkyl halides, Aryl halides1-Substituted-2-ethyl-6-methoxy-1H-indolesInvestigation of reaction conditions and substituent effects.
Electrophilic Substitution at C3Vilsmeier-Haack, Mannich, Friedel-Crafts3-Substituted-2-ethyl-6-methoxy-1H-indolesStudy of regioselectivity and functional group tolerance.
HalogenationN-Bromosuccinimide, N-ChlorosuccinimideHalogenated derivativesExploration of selective halogenation at various positions.
Metalation and Cross-CouplingOrganolithium reagents, Suzuki, SonogashiraArylated or alkynylated derivativesDevelopment of novel functionalized indole structures.

The C3 position is expected to be the most reactive site for electrophilic substitution. However, the influence of the C2-ethyl group on the regioselectivity of these reactions warrants detailed investigation. Furthermore, derivatization of the N-H group could provide access to a wide range of N-substituted analogs with potentially interesting biological activities.

Opportunities for Advanced Spectroscopic Characterization and Computational Modeling

A comprehensive spectroscopic characterization of this compound is currently lacking in the scientific literature. Detailed analysis using modern spectroscopic techniques is essential for unambiguously determining its structure and understanding its electronic properties.

Table 2: Recommended Spectroscopic and Computational Analyses

TechniqueInformation to be Gained
¹H and ¹³C NMRDefinitive structural confirmation and assignment of all proton and carbon signals.
Mass Spectrometry (HRMS)Accurate mass determination and confirmation of the molecular formula.
Infrared (IR) SpectroscopyIdentification of characteristic functional group vibrations (N-H, C-O, etc.).
Ultraviolet-Visible (UV-Vis) SpectroscopyInformation on the electronic transitions and conjugation within the molecule.
X-ray CrystallographyUnambiguous determination of the solid-state structure and intermolecular interactions.

In parallel with experimental studies, computational modeling using Density Functional Theory (DFT) and other quantum chemical methods would be invaluable. mdpi.com Such studies can provide insights into the molecule's geometry, electronic structure, and reactivity. mdpi.com Theoretical calculations can also predict spectroscopic properties, aiding in the interpretation of experimental data, and can be used to model reaction mechanisms and predict the regioselectivity of various transformations. mdpi.com

Outlook for Novel Materials or Chemical Applications Based on this compound Architecture

While direct applications of this compound have not been reported, the broader class of methoxyindoles has shown significant promise in various fields. The well-known hormone melatonin (B1676174), for instance, is a methoxyindole derivative with crucial biological functions. wikipedia.org This suggests that derivatives of this compound could be explored for their potential as biologically active agents.

The indole scaffold is a common motif in pharmaceuticals, and the specific substitution pattern of this compound may offer a unique combination of lipophilicity and hydrogen bonding potential that could be advantageous for drug design. Furthermore, functionalized indoles are being investigated for applications in organic electronics and materials science. The electron-rich nature of the 6-methoxyindole core could be exploited in the design of novel organic semiconductors or fluorescent probes.

Future research should focus on synthesizing a library of derivatives based on the this compound scaffold and screening them for various biological activities and material properties. This systematic approach could unlock the latent potential of this understudied molecule and pave the way for its application in diverse areas of chemical science.

Q & A

Q. What are the recommended synthetic routes for 2-Ethyl-6-methoxy-1H-indole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A common approach involves Sonogashira coupling or Ullmann-type reactions for introducing substituents. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF mixtures under inert conditions can facilitate heterocyclic ring formation . Purification typically employs flash column chromatography with gradient elution (e.g., 70:30 ethyl acetate/hexane) to isolate the product. Yield optimization requires controlled stoichiometry of reagents (e.g., 1.1 equiv of alkyne precursors) and reaction monitoring via TLC .

Q. How can spectroscopic techniques (NMR, HRMS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include a singlet for the methoxy group (~δ 3.8–4.0 ppm) and a triplet for the ethyl group’s methylene protons (δ ~1.2–1.4 ppm for CH₂CH₃) .
  • ¹³C NMR : The indole C2 carbon (bearing the ethyl group) appears at ~δ 110–120 ppm, while the methoxy carbon resonates at ~δ 55–60 ppm .
  • HRMS : Exact mass calculations (e.g., C₁₁H₁₃NO⁺: 175.0997) validate molecular ion peaks .

Q. What solvent systems are effective for recrystallizing this compound?

  • Methodological Answer : Ethyl acetate/hexane mixtures (1:3 ratio) or methanol/water gradients are often used. Thermal stability data (e.g., mp ~199–201°C for analogous indoles) should guide solvent selection to avoid decomposition .

Advanced Research Questions

Q. How do positional isomerism and substituent effects (e.g., methoxy vs. ethoxy) influence the electronic properties of this compound?

  • Methodological Answer : Computational studies using density functional theory (DFT) (e.g., B3LYP/6-31G*) can map electron density distribution. For example, methoxy groups at C6 donate electron density via resonance, altering indole’s HOMO-LUMO gap compared to C5-substituted analogs . Experimental validation involves cyclic voltammetry to measure oxidation potentials .

Q. How can crystallographic data resolve contradictions in reported bond lengths or angles for this compound derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., SHELXL refinement) provides precise structural parameters. For instance, torsional angles (e.g., N1–C10–C11–C12 ~0.0°) and bond lengths (C–N ~1.36 Å) can clarify discrepancies between computational models and experimental data . Disordered methoxy groups may require constraints during refinement .

Q. What strategies mitigate competing side reactions (e.g., over-alkylation) during ethyl group introduction at C2?

  • Methodological Answer :
  • Use bulky bases (e.g., LDA) to deprotonate the indole NH selectively.
  • Low-temperature (-78°C) quenching of intermediates minimizes electrophilic attack at competing positions .
  • Monitoring via LC-MS at intermediate stages identifies byproducts for column exclusion .

Q. How does the methoxy group at C6 affect biological activity in structure-activity relationship (SAR) studies?

  • Methodological Answer : Comparative assays with analogs (e.g., 6-hydroxy or 6-ethoxy derivatives) assess steric/electronic contributions. For example, methoxy groups enhance membrane permeability (log P ~2.5) compared to polar hydroxy substituents, as shown in cytotoxicity assays against cancer cell lines .

Data Contradiction and Validation

Q. How to address discrepancies between theoretical (DFT) and experimental NMR chemical shifts?

  • Methodological Answer :
  • Re-optimize DFT geometries using solvent models (e.g., PCM for DMSO).
  • Apply scaling factors to calculated shifts (e.g., 0.96–0.98 for ¹H NMR) .
  • Cross-validate with DEPT-135 or HSQC to assign ambiguous signals .

Q. Why do thermal decomposition profiles vary across synthesized batches of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen reveals decomposition onset (~220–240°C). Variations arise from residual solvents (e.g., DMF) or impurities, detectable via GC-MS. Pre-purification via recrystallization or sublimation improves consistency .

Safety and Handling

Q. What safety protocols are critical when handling this compound in synthetic workflows?

  • Methodological Answer :
  • Use fume hoods for reactions involving volatile intermediates (e.g., azides).
  • Avoid exposure to light for photosensitive intermediates .
  • Store under inert gas (argon) to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.